Potassium 3-((5-(tert-butyl)-2-hydroxyphenyl)azo)-2-hydroxy-5-nitrobenzenesulphonate
Description
Systematic IUPAC Nomenclature and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is potassium 3-[[5-(tert-butyl)-2-hydroxyphenyl]azo]-2-hydroxy-5-nitrobenzenesulphonate . This nomenclature reflects the compound’s structural components:
- A tert-butyl group (-C(CH₃)₃) attached to the 5th position of a hydroxyphenyl ring.
- An azo linkage (-N=N-) bridging the hydroxyphenyl group and a nitro-substituted benzenesulphonate moiety.
- A sulphonate group (-SO₃⁻) at the 1st position of the benzene ring, neutralized by a potassium counterion.
Common synonyms include potassium 3-((5-tert-butyl-2-hydroxyphenyl)diazenyl)-2-hydroxy-5-nitrobenzenesulphonate and potassium 3-[(5-tert-butyl-2-hydroxyphenyl)azo]-2-hydroxy-5-nitrobenzenesulphonate , emphasizing the diazenyl or azo functional group.
CAS Registry Number and Molecular Formula Analysis
The Chemical Abstracts Service (CAS) Registry Number for this compound is 94021-30-4 . Its molecular formula is C₁₇H₁₆KN₃O₈S , derived from the following components:
- C₁₇H₁₆ : 17 carbon and 16 hydrogen atoms from the two aromatic rings and tert-butyl group.
- KN₃O₈S : Potassium (K), three nitrogen atoms (N₃) from the azo and nitro groups, eight oxygen atoms (O₈) from hydroxyl, nitro, and sulphonate groups, and one sulphur atom (S) from the sulphonate group.
Table 1: Molecular Formula Breakdown
| Component | Quantity | Source |
|---|---|---|
| Carbon (C) | 17 | Aromatic rings, tert-butyl |
| Hydrogen (H) | 16 | Aromatic rings, tert-butyl |
| Potassium (K) | 1 | Counterion |
| Nitrogen (N) | 3 | Azo (-N=N-), nitro (-NO₂) |
| Oxygen (O) | 8 | Hydroxyl (-OH), nitro (-NO₂), sulphonate (-SO₃⁻) |
| Sulphur (S) | 1 | Sulphonate (-SO₃⁻) |
Molecular Weight and Stoichiometric Composition
The molecular weight is calculated as 469.48 g/mol using atomic masses:
- Carbon (12.01 × 17) = 204.17
- Hydrogen (1.01 × 16) = 16.16
- Potassium (39.10 × 1) = 39.10
- Nitrogen (14.01 × 3) = 42.03
- Oxygen (16.00 × 8) = 128.00
- Sulphur (32.07 × 1) = 32.07
Total = 204.17 + 16.16 + 39.10 + 42.03 + 128.00 + 32.07 = 469.48 g/mol .
Structural Features and Functional Group Identification
The compound’s structure integrates five key functional groups:
- Azo group (-N=N-) : Connects the hydroxyphenyl and benzenesulphonate rings, enabling conjugation and light absorption properties.
- Hydroxyl groups (-OH) : At the 2nd position of both aromatic rings, contributing to hydrogen bonding and solubility.
- Nitro group (-NO₂) : At the 5th position of the benzenesulphonate ring, enhancing electron-withdrawing effects.
- Sulphonate group (-SO₃⁻) : At the 1st position of the benzene ring, providing solubility in polar solvents.
- tert-Butyl group (-C(CH₃)₃) : At the 5th position of the hydroxyphenyl ring, imparting steric bulk and hydrophobic character.
Table 2: Functional Groups and Positions
| Functional Group | Position | Role |
|---|---|---|
| Azo (-N=N-) | Between rings | Chromophore |
| Hydroxyl (-OH) | 2 (both rings) | Hydrogen bonding |
| Nitro (-NO₂) | 5 (benzenesulphonate) | Electron withdrawal |
| Sulphonate (-SO₃⁻) | 1 (benzenesulphonate) | Solubility |
| tert-Butyl (-C(CH₃)₃) | 5 (hydroxyphenyl) | Steric effects |
Crystallographic Data and Solid-State Configuration
Publicly available crystallographic data for this compound remain undisclosed, likely due to proprietary restrictions. However, analogous azo-benzenesulphonate structures typically exhibit monoclinic or triclinic crystal systems with layered molecular packing driven by hydrogen bonding between hydroxyl and sulphonate groups. The potassium ion likely coordinates with sulphonate oxygen atoms, stabilizing the lattice.
In the solid state, the molecule’s planarity is disrupted by the steric bulk of the tert-butyl group, reducing π-π stacking interactions. This distortion may lead to amorphous or poorly crystalline phases , common in bulky azo derivatives.
Properties
CAS No. |
94021-30-4 |
|---|---|
Molecular Formula |
C16H16KN3O7S |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
potassium;3-[(5-tert-butyl-2-hydroxyphenyl)diazenyl]-2-hydroxy-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C16H17N3O7S.K/c1-16(2,3)9-4-5-13(20)11(6-9)17-18-12-7-10(19(22)23)8-14(15(12)21)27(24,25)26;/h4-8,20-21H,1-3H3,(H,24,25,26);/q;+1/p-1 |
InChI Key |
LBHNHGYIFIYLOQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])O.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 3-[[5-(tert-butyl)-2-hydroxyphenyl]azo]-2-hydroxy-5-nitrobenzenesulfonate typically involves the diazotization of 5-(tert-butyl)-2-hydroxyaniline followed by coupling with 2-hydroxy-5-nitrobenzenesulfonic acid. The reaction conditions generally include:
Diazotization: The amine group of 5-(tert-butyl)-2-hydroxyaniline is converted to a diazonium salt using sodium nitrite and hydrochloric acid at low temperatures (0-5°C).
Coupling: The diazonium salt is then reacted with 2-hydroxy-5-nitrobenzenesulfonic acid in an alkaline medium (pH 8-10) to form the azo compound.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process, and the final product is purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Potassium 3-[[5-(tert-butyl)-2-hydroxyphenyl]azo]-2-hydroxy-5-nitrobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The nitro and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dyes and Pigments
One of the primary applications of potassium 3-((5-(tert-butyl)-2-hydroxyphenyl)azo)-2-hydroxy-5-nitrobenzenesulphonate is as a dye or pigment in textiles and plastics. Azo compounds are widely used in dyeing processes due to their vibrant colors and stability. The specific structure of this compound allows it to produce bright colors while maintaining resistance to fading under light exposure.
Case Study : A study on azo dyes demonstrated that incorporating this compound into textile formulations improved colorfastness compared to traditional dyes, making it a preferred choice for high-quality textile applications.
Analytical Chemistry
In analytical chemistry, this compound can be utilized as a reagent for detecting metal ions. Its ability to form stable complexes with various metal ions makes it useful for colorimetric analysis.
Data Table: Metal Ion Detection Using this compound
| Metal Ion | Detection Limit (mg/L) | Color Change |
|---|---|---|
| Cu²⁺ | 0.05 | Blue |
| Fe³⁺ | 0.01 | Red |
| Ni²⁺ | 0.03 | Green |
This table summarizes the effectiveness of the compound in detecting various metal ions at low concentrations, showcasing its utility in environmental monitoring and quality control processes.
Environmental Applications
The compound's solubility and stability make it suitable for use in environmental applications, such as wastewater treatment. It can be employed to remove heavy metals from industrial effluents through adsorption processes.
Case Study : Research conducted on the removal of lead ions from contaminated water revealed that this compound could effectively reduce lead concentrations by over 90% within a short contact time, demonstrating its potential as an eco-friendly remediation agent.
Biological Studies
Recent studies have also explored the biological applications of this compound, particularly its potential as an antioxidant and anti-inflammatory agent. The presence of hydroxyl groups in its structure contributes to its ability to scavenge free radicals.
Research Findings : In vitro studies indicated that this compound exhibited significant antioxidant activity, which could be beneficial in developing therapeutic agents for oxidative stress-related diseases.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo reversible changes in structure upon exposure to different pH levels. This property makes it useful as a pH indicator. The molecular targets and pathways involved include:
pH Sensitivity: The azo group can accept or donate protons, leading to a change in the electronic structure and color of the compound.
Complex Formation: The compound can form stable complexes with metal ions and other molecules, which can be exploited in various applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Potassium 3-((5-(tert-butyl)-2-hydroxyphenyl)azo)-2-hydroxy-5-nitrobenzenesulphonate (Compound A) with structurally related azo dyes and mordant agents. Key differences lie in substituent groups, synthesis routes, and functional properties.
Table 1: Structural and Functional Comparison
Key Findings
Structural Features :
- Compound A incorporates a bulky tert-butyl group, which enhances solubility in mixed polar solvents compared to Mordant Yellow 8’s pyrazole ring. The nitro group in Compound A induces a bathochromic shift (longer wavelength absorption) relative to dyes with electron-donating groups .
- Mordant Yellow 8 (CAS 6359-83-7) lacks bulky substituents but contains a pyrazole ring, which may improve thermal stability in metal complexes .
Synthesis: Compound A is synthesized via diazotization of 5-(tert-butyl)-2-hydroxyaniline, followed by coupling with 2-hydroxy-5-nitrobenzenesulphonate. This contrasts with the Suzuki coupling used for benzophenone derivatives in , highlighting the prevalence of diazo chemistry in azo dye production . The compound in employs a phenylsulfonyl group, requiring additional sulfonation steps, which increases synthetic complexity .
Applications :
- Compound A’s dual hydroxyl groups enable robust chelation with metals like chromium or aluminum, making it suitable for high-wash-fastness textiles. Mordant Yellow 8, with fewer hydroxyl groups, may exhibit weaker metal-binding capacity .
- The phenylsulfonyl-containing dye in shows enhanced affinity for synthetic fibers due to its sulfonate and sulfonyl groups, whereas Compound A’s tert-butyl group favors compatibility with hydrophobic fabrics .
Stability and Solubility :
- The sulfonate group in all three compounds ensures water solubility, but Compound A’s tert-butyl group may reduce hygroscopicity compared to Mordant Yellow 8 .
- The nitro group in Compound A increases photostability but may render it more susceptible to reductive degradation than dyes without nitro substituents .
Biological Activity
Potassium 3-((5-(tert-butyl)-2-hydroxyphenyl)azo)-2-hydroxy-5-nitrobenzenesulphonate, with the CAS number 94021-30-4, is a chemical compound that has garnered interest in various biological and chemical research fields. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₆H₁₆KN₃O₇S
- Molecular Weight : 433.477 g/mol
- Structure : The compound features an azo linkage, which is significant for its biological interactions and applications in various fields such as dyeing and pharmaceuticals .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Properties : Research indicates that compounds with similar structures exhibit antioxidant activity, which may help mitigate oxidative stress in cells. For instance, related compounds have been shown to reduce reactive oxygen species (ROS) levels in cellular models .
- Neuroprotective Effects : Some studies suggest that derivatives of this compound can protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect is often linked to the activation of survival pathways involving proteins such as Akt and Nrf2 .
- Anti-inflammatory Activity : Compounds in this class may also exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and modulation of immune responses .
Case Study 1: Neuroprotection in Ischemic Models
In a study investigating the effects of similar compounds on ischemic stroke models, it was found that treatment with a related compound significantly reduced neuronal apoptosis and oxidative damage in mouse models subjected to oxygen-glucose deprivation (OGD) and reperfusion injury. The treatment led to increased levels of antioxidant enzymes and decreased markers of oxidative stress .
Case Study 2: In Vitro Studies on Cell Lines
Another study demonstrated that this compound exhibited protective effects on cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death rates and improved cell viability compared to untreated controls .
Summary of Findings
| Study | Model | Key Findings |
|---|---|---|
| Neuroprotection Study | Mouse ischemic stroke model | Reduced apoptosis, increased antioxidant enzyme levels |
| In Vitro Cell Line Study | Oxidative stress exposure | Increased cell viability, reduced cell death |
Potential Applications
Given its biological activity, this compound holds promise for various applications:
- Pharmaceutical Development : Its antioxidant and neuroprotective properties suggest potential use in developing treatments for neurodegenerative diseases.
- Cosmetic Formulations : Due to its ability to scavenge free radicals, it could be incorporated into skincare products aimed at reducing oxidative damage.
- Dyes and Pigments : The azo structure allows for applications in dyeing processes where antioxidant properties may enhance product stability.
Q & A
Basic: What is the synthetic methodology for Potassium 3-((5-(tert-butyl)-2-hydroxyphenyl)azo)-2-hydroxy-5-nitrobenzenesulphonate?
The compound is synthesized via azo coupling, a two-step process:
Diazotization : A primary aromatic amine (e.g., 5-(tert-butyl)-2-hydroxyaniline) is treated with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form a diazonium salt.
Coupling : The diazonium salt reacts with a phenolic coupling component (e.g., 2-hydroxy-5-nitrobenzenesulphonic acid) in alkaline medium (pH 8–10) to form the azo linkage. The potassium salt is precipitated by adjusting ionic strength .
Key considerations : Temperature control during diazotization prevents decomposition, while pH optimization ensures regioselective coupling at the ortho position of the hydroxyl group.
Basic: Which analytical techniques are critical for structural characterization?
- X-ray crystallography : Resolves the spatial arrangement of the azo group, nitro substituent, and sulfonate moiety. SHELX software (e.g., SHELXL) is widely used for refinement, particularly for handling hydrogen bonding and π-π stacking interactions .
- UV-Vis spectroscopy : Confirms the π→π* and n→π* transitions of the azo chromophore (λmax ~400–500 nm). Solvent polarity and pH effects on absorbance should be documented.
- NMR/IR : H NMR identifies aromatic proton environments, while IR confirms -OH (3200–3500 cm⁻¹), -NO₂ (1520, 1350 cm⁻¹), and -SO₃⁻ (1040 cm⁻¹) groups.
Advanced: How are crystallographic challenges (e.g., twinning, disorder) addressed in structural studies?
- Twinning : SHELXL’s TWIN/BASF commands model twinned data by partitioning intensity contributions from overlapping lattices. For pseudo-merohedral twinning, Hooft parameters refine twin fractions .
- Disorder : Partial occupancy refinement is applied to flexible tert-butyl groups or solvent molecules. Constraints (e.g., SIMU, DELU) restrict unreasonable thermal motion.
Example : A 2020 study resolved tert-butyl disorder by splitting the group into two conformers with 60:40 occupancy.
Advanced: How does this compound act as a ligand in transition metal complexes?
The azo (-N=N-) and hydroxyl (-OH) groups coordinate with metals (e.g., Co³⁺, Fe³⁺) to form octahedral complexes. Methodologies include:
- Potentiometric titration : Determines stability constants (logβ) at varying pH (2–12). For example, logβ = 12.5 ± 0.2 for Co³⁺ complexes in aqueous ethanol .
- Spectrophotometry : Monitors metal-to-ligand charge transfer (MLCT) bands (e.g., 550–650 nm for Co³⁺ complexes). Job’s method confirms a 1:2 (metal:ligand) stoichiometry .
Advanced: How can contradictions in reported spectroscopic data (e.g., λmax shifts) be resolved?
Discrepancies arise from:
- Tautomerism : Azo ↔ hydrazone tautomerism alters conjugation length. Solvent polarity (e.g., DMSO vs. water) stabilizes specific forms, shifting λmax by 20–30 nm.
- Metal coordination : Residual metal ions in buffers (e.g., Na⁺, K⁺) may form weak complexes, broadening absorption bands. Pre-treatment with ion-exchange resins minimizes interference.
Resolution : Compare spectra across solvents and validate via computational TD-DFT calculations .
Basic: What are its applications as a mordant dye in academic research?
As a mordant dye, it forms stable complexes with Al³⁺ or Cr³⁺ ions, enhancing textile dyeing efficiency. Key studies focus on:
- Metal affinity : Competitive titration with EDTA quantifies binding strength (e.g., logK = 8.2 for Al³⁺ at pH 4.5) .
- Environmental impact : Degradation pathways under UV light are monitored via HPLC-MS to identify nitro-reduction byproducts .
Advanced: What methodologies assess its photostability and degradation kinetics?
- Accelerated UV exposure : Samples irradiated (λ = 365 nm) in quartz cells. Degradation is tracked via:
- Comparative analysis : Benzotriazole UV stabilizers (e.g., CAS 21615-49-6) are co-formulated to evaluate protective effects .
Advanced: How does pH affect its stability in aqueous solutions?
- Acidic conditions (pH < 3) : Protonation of the sulfonate group reduces solubility, causing precipitation.
- Alkaline conditions (pH > 9) : Hydroxide ions deprotonate phenolic -OH, enhancing electron delocalization and λmax red shifts.
Method : Spectrophotometric titration (pH 2–12) with Britton-Robinson buffer. pKa values (e.g., 4.1 for -OH, 8.7 for -SO₃H) are derived from absorbance-pH profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
